molecular formula C9H8Br2N2O B2945316 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1797320-23-0

7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B2945316
CAS No.: 1797320-23-0
M. Wt: 319.984
InChI Key: CCVUHWUNSKNKQD-UHFFFAOYSA-N
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Description

7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one: is a chemical compound with the molecular formula C9H8Br2N2O and a molecular weight of 319.98 g/mol This compound is characterized by the presence of two bromine atoms, an amino group, and a tetrahydroquinolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one typically involves the bromination of a quinolinone precursor followed by the introduction of an amino group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under controlled conditions .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The exact mechanism of action of 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the amino and bromine groups allows for hydrogen bonding and halogen interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The presence of bromine atoms in 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one imparts unique chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can enhance the compound’s interactions with biological targets and influence its pharmacokinetic properties .

Properties

IUPAC Name

7-amino-6,8-dibromo-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2N2O/c10-5-3-4-1-2-6(14)13-9(4)7(11)8(5)12/h3H,1-2,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVUHWUNSKNKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C(=C(C=C21)Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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